![molecular formula C29H32O3 B12526997 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol CAS No. 828913-69-5](/img/structure/B12526997.png)
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy groups, a phenylethylidene moiety, and a cyclopentan-1-ol core, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopentanone core, followed by the introduction of benzyloxy groups through etherification reactions. The phenylethylidene moiety is then introduced via aldol condensation or related reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethylidene moiety can be reduced to form the corresponding ethyl group.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted cyclopentan-1-ol.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups and phenylethylidene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4,4-Bis(benzyloxy)cyclopentanol: Lacks the phenylethylidene moiety, making it less complex.
2-(1-Phenylethylidene)cyclopentan-1-ol: Lacks the benzyloxy groups, resulting in different chemical properties.
4,4-Bis[(benzyloxy)methyl]cyclopentanol: Similar structure but without the phenylethylidene moiety.
Uniqueness: 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is unique due to the combination of benzyloxy groups and the phenylethylidene moiety, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
828913-69-5 |
|---|---|
Formule moléculaire |
C29H32O3 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
2-(1-phenylethylidene)-4,4-bis(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C29H32O3/c1-23(26-15-9-4-10-16-26)27-17-29(18-28(27)30,21-31-19-24-11-5-2-6-12-24)22-32-20-25-13-7-3-8-14-25/h2-16,28,30H,17-22H2,1H3 |
Clé InChI |
VMGHNFLEYPVSSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC(CC1O)(COCC2=CC=CC=C2)COCC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
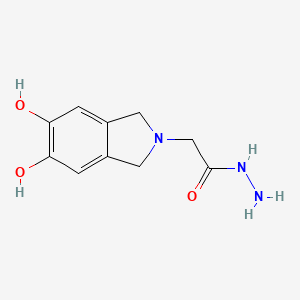

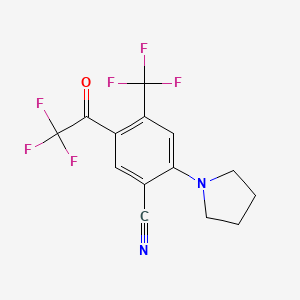

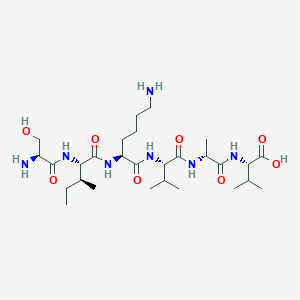
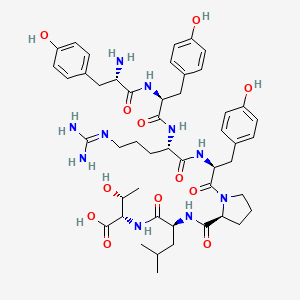
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)

![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
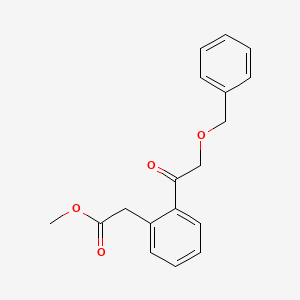
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
